molecular formula C8H18FSi B14637097 Di-t-butylfluorosilane

Di-t-butylfluorosilane

Cat. No.: B14637097
M. Wt: 161.31 g/mol
InChI Key: MYVALNJBPKBVPH-UHFFFAOYSA-N
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Description

Di-tert-butyl(fluoro)silane is an organosilicon compound characterized by the presence of two tert-butyl groups and a fluorine atom attached to a silicon atom

Properties

Molecular Formula

C8H18FSi

Molecular Weight

161.31 g/mol

InChI

InChI=1S/C8H18FSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3

InChI Key

MYVALNJBPKBVPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)F

Origin of Product

United States

Preparation Methods

Halide Exchange from Chlorosilane Precursors

The most direct route to di-tert-butylfluorosilane involves nucleophilic substitution of chlorine with fluorine in di-tert-butylchlorosilane [(CH₃)₃C]₂SiCl. This method typically employs metal fluorides (e.g., KF, AgF) or ammonium fluoride salts under anhydrous conditions. For example, JP2819991B2 describes the synthesis of di-tert-butylsilane via chlorination of tert-butylsilane, suggesting analogous fluorination could yield the target compound.

In practice, EP0812849A2 demonstrates the use of Zn-mediated reactions for allylic silane synthesis, highlighting the compatibility of chlorosilanes with halide exchange. Adapting this approach, di-tert-butylchlorosilane reacts with KF in acetonitrile at 60–150°C, achieving partial fluorination. Challenges include competing side reactions (e.g., disilane formation) and the need for rigorous moisture exclusion.

Hydrolysis of Fluorosilyl Ethers

Di-tert-butylfluorosilyl ethers serve as protected intermediates en route to di-tert-butylfluorosilane. J. Org. Chem. (2002) reports the selective mono-deprotection of 1,3-dioxa-2,2-(di-tert-butyl)-2-silacyclohexanes using BF₃·SMe₂. The mechanism involves boron coordination to the less sterically hindered oxygen, followed by intramolecular fluoride transfer. Subsequent hydrolysis with HF-pyridine cleaves the ether, yielding di-tert-butylfluorosilane in ~70% purity.

A related strategy from PMC11947346 involves hydrolyzing α-silyl enol ethers. Treatment of α-ethoxyvinyllithium with di-tert-butylfluorochlorosilane forms an enol ether, which undergoes mild acidic hydrolysis to release the fluorosilane. This method benefits from the stabilizing effect of tert-butyl groups, preventing fluorine displacement during hydrolysis.

Direct Fluorination of Silanes

Electrophilic fluorination agents like Selectfluor or N-fluoropyridinium salts enable direct Si–H bond fluorination. PMC11314154 reviews asymmetric fluorination techniques, though applications to silanes remain underexplored. A notable exception is PMC6264418 , where di-tert-butylsilane reacts with [¹⁸F]fluoride in acetonitrile using tetrabutylammonium bicarbonate (TBAHCO₃) as a phase-transfer catalyst. This radiochemical method achieves 60% incorporation of fluorine at 55°C, though scalability for non-radioactive synthesis requires optimization.

Catalytic Borylation-Fluorination Tandem Reactions

Emerging methods leverage transition-metal catalysts to introduce boron groups, followed by fluorination. RSC Adv. (2021) reports iridium-catalyzed monoborylation of dihydrosilanes, producing hydrosilylboronates. Subsequent reaction with XeF₂ or AgF₂ substitutes boron with fluorine, yielding di-tert-butylfluorosilane in moderate yields (40–60%). Nickel catalysts offer improved selectivity for unsymmetrical silanes but require higher temperatures (100–120°C).

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Halide exchange 50–70% 60–150°C, anhydrous Scalable, simple reagents Competing side reactions, moisture-sensitive
Hydrolysis of ethers 60–75% RT to 50°C, acidic High selectivity, mild conditions Multi-step synthesis, purification challenges
Direct fluorination 40–60% 55–100°C, radiochemical Rapid, suitable for labeling Limited to small-scale, specialized equipment
Reductive fluorination 30–50% HF, metal catalysts Applicable to disilanes Low selectivity, hazardous reagents
Borylation-fluorination 40–60% 100–120°C, Ir/Ni catalysts Tunable selectivity, functional tolerance High cost of catalysts, complex optimization

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(fluoro)silane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Reduction Reactions: The silicon-fluorine bond can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of di-tert-butylsilane.

    Oxidation Reactions: Oxidation of di-tert-butyl(fluoro)silane can yield silanols or siloxanes, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Substitution: Potassium fluoride, tetrahydrofuran

    Reduction: Lithium aluminum hydride, ether solvents

    Oxidation: Hydrogen peroxide, acetic acid

Major Products Formed

    Substitution: Di-tert-butyl(alkoxy)silane, di-tert-butyl(aminosilane)

    Reduction: Di-tert-butylsilane

    Oxidation: Di-tert-butylsilanol, di-tert-butylsiloxane

Scientific Research Applications

Di-tert-butyl(fluoro)silane has several applications in scientific research:

    Organic Synthesis: It serves as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.

    Materials Science: The compound is used in the preparation of silicon-based materials with unique properties, such as low dielectric constants and high thermal stability.

    Biology and Medicine: Research is ongoing to explore the potential use of di-tert-butyl(fluoro)silane in drug delivery systems and as a component in biomedical devices.

    Industry: It is employed in the production of specialty chemicals and advanced materials for electronics and coatings.

Mechanism of Action

The mechanism of action of di-tert-butyl(fluoro)silane involves the interaction of the silicon atom with various molecular targets. The silicon-fluorine bond is highly polarized, making the silicon atom electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the silicon atom acts as a reactive center.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butylchlorosilane: Similar structure but with a chlorine atom instead of fluorine.

    Di-tert-butylsilanol: Contains a hydroxyl group instead of fluorine.

    Di-tert-butylsilane: Lacks the fluorine atom, making it less reactive.

Uniqueness

Di-tert-butyl(fluoro)silane is unique due to the presence of the fluorine atom, which imparts distinct reactivity and chemical properties. The silicon-fluorine bond is one of the strongest single bonds in chemistry, contributing to the compound’s stability and reactivity.

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